2-(Pyridin-2-yloxy)propanoic acid
CAS No.: 168844-45-9
Cat. No.: VC21068843
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168844-45-9 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 2-pyridin-2-yloxypropanoic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11) |
| Standard InChI Key | INLOHHUITHYIOO-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)OC1=CC=CC=N1 |
| Canonical SMILES | CC(C(=O)O)OC1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Characteristics
2-(Pyridin-2-yloxy)propanoic acid is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound belongs to the broader family of 6-membered heterocyclic compounds, specifically those containing a pyridine ring with additional functional groups . The chemical structure features a pyridine ring connected to a propanoic acid moiety through an oxygen atom, forming an ether linkage. The compound has a chiral center at the carbon atom attached to the methyl group, carboxylic acid group, and the pyridinyloxy substituent .
Structural Representation
The compound's structure can be represented through various chemical notations that provide different levels of structural information:
The 2D structural representation shows the pyridine ring connected via an oxygen atom to the alpha carbon of a propionic acid derivative. The alpha carbon also bears a methyl group, creating the chiral center that can exist in R or S configurations, though the compound is often encountered as a racemic mixture .
Identification and Nomenclature
Chemical Identifiers
2-(Pyridin-2-yloxy)propanoic acid is registered in various chemical databases and has several identifiers that facilitate its cataloging and referencing in scientific literature and commercial databases.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 168844-45-9 |
| PubChem CID | 20311069 |
| European Community (EC) Number | 849-539-0 |
| DSSTox Substance ID | DTXSID901349119 |
| Nikkaji Number | J2.920.660K |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and chemical catalogs:
These alternative names follow different naming conventions but all refer to the same chemical entity. The "(RS)" prefix in one of the synonyms explicitly indicates the compound exists as a racemic mixture of both enantiomers .
Physicochemical Properties
The physicochemical properties of 2-(Pyridin-2-yloxy)propanoic acid are derived from its structural components: the pyridine heterocycle, the ether linkage, and the carboxylic acid group. The compound combines the properties of aromatic heterocycles with those of carboxylic acids, resulting in a unique chemical profile.
Analytical Data and Spectroscopic Properties
Mass Spectrometry Data
Mass spectrometry data for 2-(Pyridin-2-yloxy)propanoic acid reveals characteristic mass-to-charge ratios (m/z) for various ionic adducts. These values are important for the identification and quantification of the compound in analytical studies .
| Adduct | m/z Value | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 168.06552 | 133.5 |
| [M+Na]+ | 190.04746 | 144.8 |
| [M+NH4]+ | 185.09206 | 140.4 |
| [M+K]+ | 206.02140 | 140.6 |
| [M-H]- | 166.05096 | 133.3 |
| [M+Na-2H]- | 188.03291 | 139.2 |
| [M]+ | 167.05769 | 134.8 |
| [M]- | 167.05879 | 134.8 |
Collision Cross Section Predictions
The collision cross section (CCS) is a measure of the effective area of a molecule for collision with gas molecules, which is useful in ion mobility spectrometry. Predicted CCS values for various adducts of 2-(Pyridin-2-yloxy)propanoic acid provide insights into the compound's three-dimensional structure and can assist in its identification using modern analytical techniques .
The predicted CCS values range from approximately 133 Ų for the simplest forms ([M+H]+ and [M-H]-) to around 145 Ų for larger adducts like [M+Na]+. These values are consistent with the compound's molecular size and structure, featuring a relatively compact pyridine ring with an attached propanoic acid side chain .
Classification and Context in Chemical Research
Chemical Classification
2-(Pyridin-2-yloxy)propanoic acid belongs to several important chemical classes:
-
Heterocyclic compounds - specifically, 6-membered nitrogen-containing heterocycles
-
Pyridine derivatives - compounds containing the pyridine ring structure
-
Aryl ethers - resulting from the oxygen linkage between the pyridine ring and the propanoic acid moiety
This classification highlights the compound's hybrid nature, combining aromatic heterocyclic and carboxylic acid properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume